

CGS 21680C Sodium Salt binding affinity and kinetics

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Compound of Interest

Compound Name: CGS 21680C Sodium Salt

CAS No.: 120225-64-1

Cat. No.: B023683

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Technical Monograph: CGS 21680C Sodium Salt

Adenosine A2A Receptor Agonist: Binding Dynamics, Kinetics, and Assay Protocols

Molecular Profile & Physicochemical Properties

CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine) is the gold-standard selective agonist for the Adenosine A

receptor (A

R).[1] While often supplied as the hydrochloride salt (CGS 21680A) or free acid, the Sodium Salt (CGS 21680C) offers distinct solubility advantages that optimize stock solution stability and physiological compatibility.

Chemical Identity[1]

- Compound: **CGS 21680C Sodium Salt**[2]
- CAS Number: 120225-64-1 (Sodium Salt) / 124431-80-7 (HCl)

- Molecular Formula:
- Molecular Weight: ~521.5 g/mol (Salt form)
- Solubility Advantage: Unlike the HCl form, which often requires DMSO or acidification for high-concentration stocks, the Sodium Salt is directly soluble in aqueous buffers (up to ~10-20 mg/mL). This eliminates DMSO-induced artifacts in sensitive kinetic assays.

Binding Thermodynamics & Selectivity

CGS 21680 is defined by its high selectivity for the A

subtype over A

, A

, and A

. The binding affinity is heavily dependent on the ionic strength of the buffer (see Section 3).

Affinity Constants (Equilibrium)

The following values represent consensus data from rat striatal membranes and human recombinant A

receptors.

Parameter	Value (Range)	Context
(Dissociation Constant)	14 – 18 nM	Saturation binding (Rat Striatum)
(Inhibition Constant)	20 – 30 nM	Competition vs. antagonist radioligands
	350 – 550 fmol/mg	Tissue dependent (High in Striatum)
Hill Slope ()	~1.0	Indicates non-cooperative, single-site binding

Selectivity Profile

CGS 21680 acts as a "filter" for A

activity due to its inability to significantly activate other adenosine subtypes at physiological concentrations.

- A

vs. A

: >140-fold selectivity. (A

> 290 nM to >1

M depending on species).

- A

vs. A

: Moderate selectivity (~3-10 fold). A

67 nM.

- A

vs. A

: >1000-fold selectivity (Essentially inactive).

“

Critical Insight: While selective, the window between A

and A

is narrow. In assays using high concentrations (>100 nM) of CGS 21680, you risk cross-activating A

receptors, particularly in vascular smooth muscle or immune cell preparations.

The "Sodium Switch": Allosteric Modulation

A critical, often overlooked variable in CGS 21680 binding is the concentration of Sodium ions () in the assay buffer.

Mechanism: The A

receptor possesses a conserved sodium-binding pocket (involving residues Asp2.50). Sodium ions act as negative allosteric modulators for agonists.

- High
: Stabilizes the receptor in the inactive () state.
- Low
: Shifts equilibrium toward the active () state.

Impact on CGS 21680: Unlike antagonists (e.g., ZM 241385) whose binding is largely -insensitive or enhanced by sodium, CGS 21680 affinity decreases in high-sodium buffers.

- Protocol Implication: To maximize specific binding window in radioligand assays, reduce in the incubation buffer (e.g., use Tris-HCl instead of PBS) or add (10 mM) to stabilize the agonist-G-protein-receptor ternary complex.

Binding Kinetics & Residence Time

While equilibrium constants () are standard, the kinetic profile (,) dictates the drug's residence time (), which correlates with functional efficacy in vivo.

Kinetic Parameters

- Association Rate (): Fast. The ligand rapidly equilibrates with the receptor.
- Dissociation Rate (): Moderate to Fast.
- Residence Time (): Short (< 5-10 minutes).

Kinetic Behavior

CGS 21680 behaves as a rapid-equilibrium agonist. Unlike high-affinity antagonists that may stay bound for hours, CGS 21680 dissociates rapidly upon washing.

- Experimental Consequence: In filtration assays, wash steps must be rapid (< 10 seconds) and performed with ice-cold buffer to prevent significant dissociation of the bound radioligand before counting.

Experimental Protocols

Stock Preparation (Sodium Salt Specific)

This protocol leverages the water solubility of the **CGS 21680C Sodium Salt**.

- Weighing: Weigh **CGS 21680C Sodium Salt** into a sterile microcentrifuge tube.
- Solvent: Add distilled, deionized water (or 50 mM Tris buffer, pH 7.4) directly. Avoid DMSO if possible to prevent solvent effects on membrane fluidity.
- Concentration: Prepare a primary stock of 10 mM.
- Storage: Aliquot into light-protected vials (amber) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Saturation Binding Assay (Membrane Prep)

Objective: Determine

and

in rat striatal membranes or HEK-A2A cells.

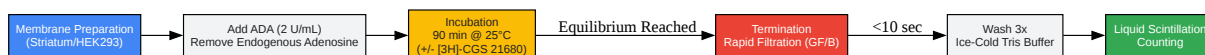
Reagents:

- Buffer A (Incubation): 50 mM Tris-HCl, 10 mM
, pH 7.4. (Note: Low
to favor agonist binding).
- Enzyme: Adenosine Deaminase (ADA), 2 U/mL (Required to degrade endogenous adenosine).
- Radioligand: [
H]-CGS 21680 (Specific Activity ~30-50 Ci/mmol).
- Non-Specific Blocker: 10

M NECA or 10

M ZM 241385.

Workflow:



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Figure 1: Workflow for Saturation Binding Assay. Critical step: Rapid filtration is essential due to the fast

of CGS 21680.

Step-by-Step:

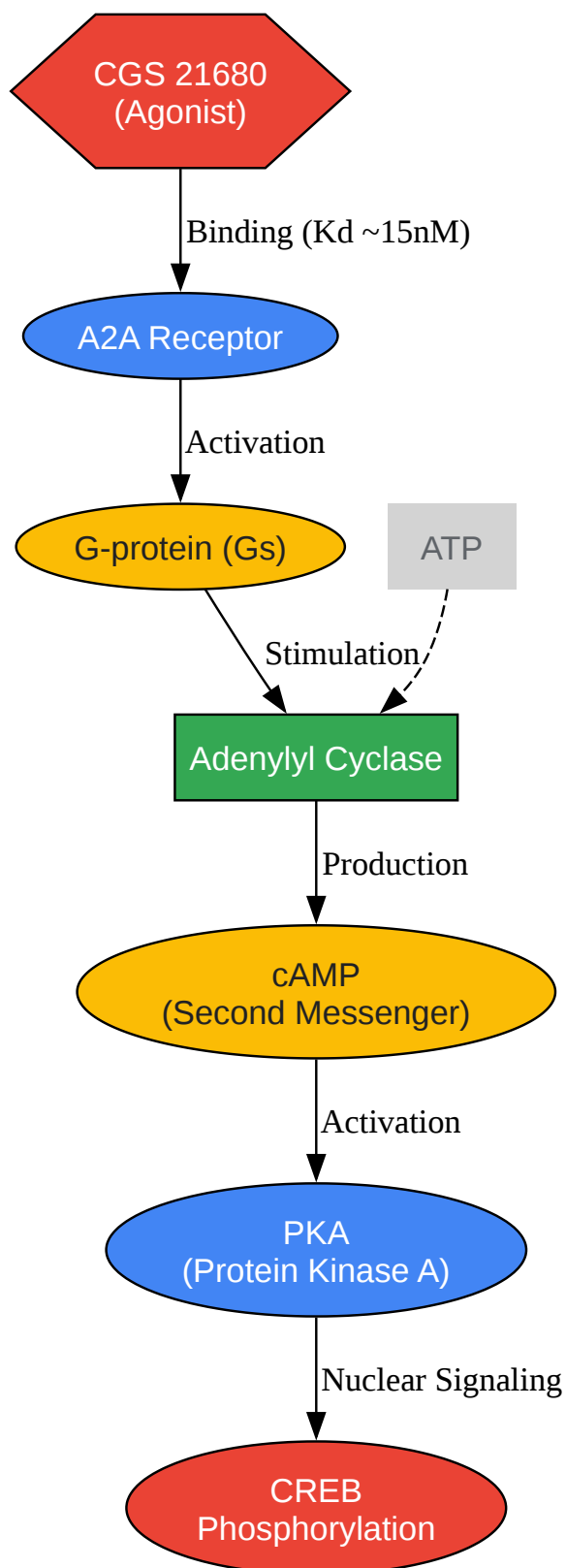
- Pre-Incubation: Incubate membranes with ADA (2 U/mL) for 30 min at 37°C to remove endogenous adenosine.
- Assay Setup: In 96-well plates or tubes, add:
 - 50
 - L Buffer (Total Binding) OR 50
 - L NECA (Non-Specific Binding).
 - 50
 - L [
 - H]-CGS 21680 (Concentration range: 0.5 nM to 100 nM).
 - 100
 - L Membrane suspension (20-50
 - g protein).

- Equilibrium: Incubate for 90 minutes at 25°C.
- Harvest: Rapidly filter through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding) using a cell harvester.
- Wash: Wash 3 times with ice-cold Buffer A.
- Count: Add scintillant and count.

Signaling Pathway Visualization

Upon binding, CGS 21680 activates the

-coupled pathway. The following diagram illustrates the canonical signaling cascade.



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Figure 2: Canonical Gs-coupled signaling pathway activated by CGS 21680.

References

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Sources

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